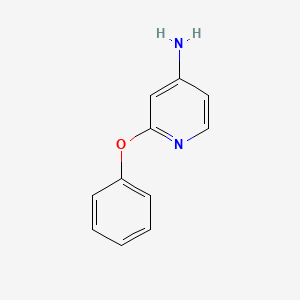

2-Phenoxypyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTDZLLFZKPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345359 | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-83-8 | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypyridin-4-amine

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenoxypyridin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The phenoxypyridine scaffold is a prevalent motif in a variety of biologically active molecules.[1] This document offers a detailed, practical approach to the preparation and analysis of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most logical and commonly employed methods involve the formation of the phenoxy ether bond and the introduction of the amine group onto the pyridine ring. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Here, we will focus on a robust and well-precedented two-step synthetic sequence starting from 2-chloro-4-nitropyridine. This approach is advantageous due to the high activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) by the nitro group, followed by a straightforward reduction of the nitro functionality to the desired amine.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary bond disconnections: the C-O bond of the phenoxy ether and the C-N bond of the amine.

This analysis highlights two viable synthetic routes:

-

Route A (Preferred): Nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 4-nitropyridine derivative with phenol, followed by reduction of the nitro group.

-

Route B: An Ullmann-type coupling of a 4-aminopyridine derivative, halogenated at the 2-position, with phenol.

This guide will detail the experimental protocol for Route A, which is generally more reliable and proceeds under milder conditions than many traditional Ullmann couplings.[2]

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, including reagent quantities, reaction conditions, and purification procedures.

Synthesis of 2-Phenoxy-4-nitropyridine (Intermediate 1)

The first step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 4-position of 2-chloro-4-nitropyridine strongly activates the ring for nucleophilic attack at both the 2- and 4-positions.[3] The attack of the phenoxide ion at the 2-position is sterically less hindered and electronically favored, leading to the desired product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-nitropyridine | 158.55 | 10.0 g | 63.1 mmol |

| Phenol | 94.11 | 6.5 g | 69.1 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.1 g | 94.6 mmol |

| Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (10.0 g, 63.1 mmol), phenol (6.5 g, 69.1 mmol), and potassium carbonate (13.1 g, 94.6 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol or isopropanol to afford pure 2-phenoxy-4-nitropyridine as a solid.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[4]

-

Temperature: The reaction is heated to increase the rate of reaction. Temperatures between 80-100 °C are typically sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition.

Synthesis of this compound (Target Compound)

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices. Here, we describe a reliable method using iron powder in the presence of an acid.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenoxy-4-nitropyridine | 216.19 | 10.0 g | 46.3 mmol |

| Iron powder (Fe) | 55.85 | 13.0 g | 232.8 mmol |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 g | 22.4 mmol |

| Ethanol | - | 150 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenoxy-4-nitropyridine (10.0 g, 46.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (13.0 g, 232.8 mmol) and ammonium chloride (1.2 g, 22.4 mmol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Rationale for Experimental Choices:

-

Reducing Agent: Iron powder in the presence of a mild acid (generated in situ from ammonium chloride) is an effective, inexpensive, and safe reducing agent for nitroarenes.

-

Solvent System: The ethanol/water mixture provides good solubility for the starting material and facilitates the reaction.

-

Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize any remaining acid and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.8-7.9 (d, 1H, pyridine H-6)

-

~7.3-7.4 (m, 2H, phenyl H-3, H-5)

-

~7.1-7.2 (m, 3H, phenyl H-2, H-4, H-6)

-

~6.3 (dd, 1H, pyridine H-5)

-

~6.1 (d, 1H, pyridine H-3)

-

~4.5 (br s, 2H, -NH₂)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~164 (pyridine C-2)

-

~156 (pyridine C-4)

-

~153 (phenyl C-1)

-

~149 (pyridine C-6)

-

~129 (phenyl C-3, C-5)

-

~124 (phenyl C-4)

-

~120 (phenyl C-2, C-6)

-

~108 (pyridine C-5)

-

~98 (pyridine C-3)

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS):

-

Expected m/z: 187.08 [M+H]⁺

-

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its structural features, including the hydrogen bond donor and acceptor capabilities of the aminopyridine moiety and the lipophilic phenoxy group, make it an attractive starting point for the design of kinase inhibitors and other therapeutic agents.[7] Structure-activity relationship (SAR) studies on derivatives of this compound can be systematically explored by modifying the phenyl ring and the amine functionality to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this important chemical intermediate for its application in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized material, ensuring the integrity of subsequent research.

References

- 1. mdpi.com [mdpi.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Phenoxypyridin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridin-4-amine

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular scaffold, combining a phenoxy group with an aminopyridine core, is a recurring motif in a variety of biologically active agents.[1][2] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical attributes of this compound. While experimentally determined data for this specific molecule is sparse in publicly available literature, this document outlines the authoritative, standardized methodologies required for its complete characterization, thereby establishing a framework for its empirical evaluation. We will delve into the theoretical basis for each property's importance and provide detailed, field-proven protocols for their determination, ensuring a robust and reproducible analysis.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern medicinal chemistry, the principle of "fail fast, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition can be attributed to poor physicochemical properties, leading to unfavorable pharmacokinetics and low bioavailability. The this compound structure represents a versatile building block, but its utility can only be fully realized through rigorous characterization.[3] Key properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's behavior in biological systems. For instance, aqueous solubility directly influences oral absorption, while logP governs the ability to cross cellular membranes. The pKa dictates the charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. This guide serves as a technical blueprint for researchers, providing not just the known data but, more importantly, the validated experimental workflows necessary to generate the comprehensive data package required for informed decision-making in any research and development pipeline.

Molecular Identity and Predicted Properties

A precise understanding of a molecule's structure is the foundation of its physicochemical profile.

Caption: 2D Structure of this compound.

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

| Parameter | Value | Source |

| CAS Number | 21203-83-8 | [4][5][6] |

| Molecular Formula | C₁₁H₁₀N₂O | [4][6] |

| Molecular Weight | 186.21 g/mol | [4] |

| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)N | [4] |

| Predicted LogP | 2.46 - 3.04 | [4][6] |

| Predicted TPSA | 48.14 Ų | [4][6] |

| H-Bond Acceptors | 3 | [4] |

| H-Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: The properties listed above, apart from core identifiers, are derived from computational models. They serve as valuable estimates but must be confirmed by empirical measurement.

Key Physicochemical Properties and Experimental Workflows

This section details the significance of and the authoritative methods for determining the most critical physicochemical parameters for a drug candidate.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug delivery. Insufficient solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and erratic absorption. For intravenous formulations, poor solubility can cause precipitation upon injection. Therefore, determining a compound's solubility in a biorelevant medium (e.g., phosphate-buffered saline at pH 7.4) is a critical first step.

Authoritative Protocol (Adapted from OECD Guideline 105): The Flask Method is the gold standard for compounds with solubility > 0.01 g/L.[7][8] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a glass flask containing a known volume of the test medium (e.g., pH 7.4 PBS). The excess is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient duration. A preliminary test should establish the time to reach equilibrium (e.g., 24-48 hours). The system must be shielded from light if the compound is light-sensitive.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured concentration.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run in parallel to ensure accurate quantification.

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Lipophilicity (LogP)

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It profoundly influences permeability, metabolic stability, and even promiscuity in target binding. A LogP value between 1 and 3 is often considered a desirable range for orally bioavailable drugs. The computed values for this compound (2.46 - 3.04) place it in this favorable zone, but experimental verification is essential.[4][6]

Authoritative Protocol (Adapted from OECD Guideline 107): The Shake Flask method is a direct and reliable way to measure LogP for compounds within the range of -2 to 4.[3][9] The protocol's validity hinges on the mutual saturation of the solvents and the accurate measurement of the compound in both phases.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing the phases to separate for at least 24 hours. This ensures the thermodynamic activity of the solvents is constant during the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in water-saturated n-octanol.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.

-

Equilibration: Shake the vessel gently for a defined period until equilibrium is reached (e.g., 1-2 hours). Avoid vigorous shaking which can form emulsions that are difficult to break.

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.

-

Quantification: Determine the concentration of the compound in both the aqueous phase (Cw) and the n-octanol phase (Co) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient as P = Co / Cw. The final result is expressed as LogP.

Caption: Workflow for LogP Determination via Shake Flask (OECD 107).

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the aminopyridine moiety is basic and will be protonated at low pH. This ionization state drastically increases aqueous solubility but can reduce membrane permeability. Knowing the pKa is essential for predicting solubility in the variable pH environments of the gut and for developing appropriate formulation strategies.

Authoritative Protocol (Adapted from OECD Guideline 112): Potentiometric titration is a robust and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a titrant is added, providing a direct measure of the compound's buffering capacity around its pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen center.

-

Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of added base to generate a titration curve.

-

pKa Determination: The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve), where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

Spectroscopic Profile and Thermal Properties

While no public reference spectra have been identified, a skilled chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for confirming the identity and purity of newly synthesized batches.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and pyridine rings. The protons on the pyridine ring will likely appear in the 6.0-8.5 ppm range, while the phenoxy protons will be in the 7.0-7.5 ppm range. The amine (-NH₂) protons will present as a broad singlet.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals corresponding to the aromatic carbons and the carbon attached to the oxygen. Carbons attached to heteroatoms (N, O) will be shifted downfield.

-

Mass Spectrometry: In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 187.2.

-

Melting Point: No experimental value is currently reported. The melting point would be determined using the standard capillary method, where a small sample is heated in a calibrated apparatus, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. This value is a critical indicator of purity.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

-

Hazards: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]

-

Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure long-term stability.[4]

Conclusion

This compound is a compound with clear potential as a scaffold in the development of new therapeutic and agrochemical agents. While computational data provides a useful starting point, this guide emphasizes the indispensable need for rigorous experimental characterization. The authoritative, step-by-step protocols detailed herein for determining aqueous solubility, lipophilicity, and pKa provide a validated framework for any research team. By investing in this fundamental data generation, scientists can build a robust structure-property relationship understanding, mitigate downstream risks, and ultimately accelerate the journey from a promising molecule to a valuable product.

References

- 1. files.chemicalwatch.com [files.chemicalwatch.com]

- 2. mdpi.com [mdpi.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 21203-83-8 [amp.chemicalbook.com]

- 6. This compound, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. oecd.org [oecd.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

2-Phenoxypyridin-4-amine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-Phenoxypyridin-4-amine

Executive Summary

This compound is a heterocyclic molecule featuring a pyridine core substituted with a phenoxy group at the 2-position and an amine at the 4-position. While this specific compound is not extensively documented as a therapeutic agent in standalone studies, its structural architecture is highly significant in medicinal chemistry. The aminopyridine scaffold is a well-established "privileged structure," particularly for its ability to act as a hinge-binding motif in the ATP-binding pocket of protein kinases. Analysis of closely related analogues provides compelling evidence that the primary mechanism of action for the 2-phenoxypyridine class of molecules is the inhibition of c-Jun N-terminal kinase (JNK), a critical mediator of cellular stress and inflammatory signaling pathways.[1]

This guide synthesizes the available data to propose a primary mechanism of action centered on JNK inhibition. It further provides the detailed experimental frameworks required to validate this hypothesis, from initial in vitro kinase profiling to cellular target engagement and downstream pathway analysis. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to investigate the therapeutic potential of this and related chemical scaffolds.

Part 1: The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The molecular architecture of this compound is a composite of three key functional components:

-

The Pyridin-4-amine Core: The aminopyridine motif is fundamental to the design of a vast number of kinase inhibitors.[2] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding domain. This interaction mimics the binding of the adenine base of ATP, allowing these molecules to act as competitive inhibitors.

-

The 2-Phenoxy Group: This bulky, hydrophobic group is projected into the solvent-exposed region of the ATP-binding pocket. Its role is twofold: it contributes significantly to the binding affinity through hydrophobic interactions and van der Waals forces, and its structure can be modified to enhance selectivity for a specific kinase target over others.

-

Positional Isomerism: The 4-amino configuration is crucial. The placement of the amine group dictates the geometry of the interaction with the kinase hinge, distinguishing its potential targets from, for example, 2-aminopyridine or 3-aminopyridine-based inhibitors.

The convergence of these features, particularly the proven success of the aminopyrimidine/aminopyridine core, strongly directs the investigation of this molecule's mechanism towards kinase inhibition.[2][3][4]

Part 2: Primary Hypothesized Mechanism of Action: Inhibition of the JNK Signaling Pathway

The most direct and compelling evidence for the biological activity of this scaffold comes from a study on 2-phenoxypyridines as novel inhibitors of c-Jun N-terminal kinase (JNK), specifically the JNK3 isoform, which is predominantly expressed in the brain.[1]

The JNK Signaling Cascade

JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. They are master regulators of the cellular response to environmental stress, such as inflammatory cytokines, UV radiation, and oxidative stress.[5] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular metabolism.

Caption: The JNK signaling pathway and the proposed point of inhibition.

Proposed Binding Mode: ATP-Competitive Inhibition

This compound is hypothesized to function as an ATP-competitive inhibitor. The pyridin-4-amine core acts as the "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met residue in many kinases). The 2-phenoxy moiety then occupies the hydrophobic pocket adjacent to the hinge, a space normally occupied by the ribose of ATP. This binding mode physically occludes ATP from entering the active site, thereby preventing the phosphotransfer reaction.

Caption: Conceptual diagram of the inhibitor's binding mode in the JNK active site.

Part 3: Experimental Protocols for Mechanism Validation

To rigorously validate the hypothesized mechanism of action, a tiered experimental approach is necessary. The following protocols describe self-validating systems for confirming kinase inhibition from in vitro to cellular contexts.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC₅₀) of this compound against JNK isoforms and a broader panel of kinases for selectivity profiling.

Causality: This experiment directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. A positive result demonstrates direct physical interaction and competitive binding, which is the foundational evidence for the proposed mechanism.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in kinase buffer (e.g., 11 concentrations from 100 µM to 1 pM).

-

Prepare a solution containing the JNK1, JNK2, or JNK3 kinase and the corresponding Alexa Fluor™-conjugated tracer.

-

Prepare a solution of the Europium-labeled anti-tag antibody.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of each compound dilution to the appropriate wells.

-

Add 5 µL of the kinase/tracer solution to all wells.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Add 10 µL of the Eu-antibody solution.

-

Incubate for another 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Target Engagement (Western Blot of Downstream Substrate)

Objective: To confirm that this compound inhibits JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Causality: While an in vitro assay confirms binding, this experiment validates that the binding event leads to a functional consequence on the downstream signaling pathway in a live cell. A reduction in phosphorylated c-Jun (p-c-Jun) directly demonstrates functional target inhibition.

Caption: Experimental workflow for Western Blot analysis of JNK pathway inhibition.

Methodology:

-

Cell Treatment:

-

Seed cells (e.g., HeLa) and allow them to adhere overnight.

-

Pre-treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for 1-2 hours.

-

Stimulate the cells with a known JNK activator (e.g., 25 µg/mL Anisomycin) for 30 minutes. Include a non-stimulated control and a stimulated vehicle-only (DMSO) control.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-p-c-Jun, rabbit anti-c-Jun, mouse anti-GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify band intensities using software like ImageJ.

-

Normalize the p-c-Jun signal to the total c-Jun signal. A dose-dependent decrease in this ratio indicates specific inhibition of JNK activity.

-

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The following table presents representative inhibitory data for related 2-phenoxypyridine compounds against JNK isoforms, adapted from the literature, to illustrate how such data is typically presented.[1]

| Compound | R¹ (Pyridine) | R² (Phenoxy) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |

| Lead Compound | -NH₂ | -H | 55 | 68 | 15 |

| Derivative A | -NH₂ | 4'-F | 40 | 52 | 11 |

| Derivative B | -NH₂ | 4'-OMe | 150 | 185 | 65 |

| Derivative C | -NHMe | -H | 25 | 30 | 8 |

Structure-Activity Relationship Insights:

-

JNK Isoform Selectivity: The scaffold demonstrates inherent selectivity for JNK3 over JNK1 and JNK2.[1]

-

Phenoxy Substitutions: Small, electron-withdrawing groups (like fluorine) at the 4'-position of the phenoxy ring are generally well-tolerated or slightly improve potency. Larger, electron-donating groups (like methoxy) can be detrimental to activity, likely due to steric hindrance or altered electronics.[1]

-

Pyridine Substitutions: Modifying the 4-amine group, for instance to a methylamine, can enhance potency, suggesting additional interactions are possible in that region of the binding pocket.[1]

Part 5: Alternative & Contrasting Mechanisms

While JNK inhibition is the most strongly supported hypothesis, the versatility of the aminopyridine core means derivatives could potentially target other kinases.[6][7][8] Furthermore, it is critical to distinguish the mechanism of this compound from its simpler structural relative, 4-aminopyridine.

-

Other Kinase Targets: Derivatives based on similar aminopyrimidine or aminopyridine scaffolds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), Checkpoint Kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] This highlights the tunability of the scaffold. A broad kinase screen (e.g., a panel of >400 kinases) would be a crucial step in drug development to confirm selectivity.

-

Contrasting Mechanism of 4-Aminopyridine (Fampridine): It is essential not to confuse the mechanism of this compound with that of 4-aminopyridine. 4-aminopyridine is a potassium channel blocker.[9][10] It functions by physically occluding the pore of voltage-gated potassium channels, which prolongs the action potential in demyelinated neurons. The large phenoxy group at the 2-position of our molecule of interest sterically prevents it from accessing the narrow pore of an ion channel, redirecting its activity towards the more accommodating ATP-binding pockets of kinases.

Conclusion and Future Directions

Based on robust evidence from structurally related analogues, the primary mechanism of action of this compound is the ATP-competitive inhibition of c-Jun N-terminal kinases. Its aminopyridine core serves as a hinge-binding anchor, while the phenoxy group confers affinity and selectivity. This hypothesis is readily testable through the detailed in vitro and cellular protocols provided in this guide.

Future research should focus on:

-

Comprehensive Selectivity Profiling: Testing the compound against a large panel of human kinases to fully understand its selectivity profile and identify potential off-target effects.

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to JNK to definitively confirm the binding mode and guide further structure-based drug design.

-

In Vivo Efficacy: Evaluating the therapeutic potential of optimized analogues in animal models of diseases where JNK signaling is implicated, such as neurodegenerative disorders, inflammatory diseases, or certain cancers.

This scaffold represents a promising starting point for the development of novel kinase inhibitors, and a thorough understanding of its core mechanism of action is the critical first step in that journey.

References

- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]

- 3. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]

- 6. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Unveiling the Potential of a Versatile Scaffold

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 12. neurology.org [neurology.org]

- 13. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

An In-depth Technical Guide to 2-Phenoxypyridin-4-amine Derivatives and Analogues: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 2-phenoxypyridin-4-amine derivatives and their analogues, a chemical scaffold of significant interest in modern medicinal chemistry and agrochemical research. We will delve into the synthetic methodologies for creating these compounds, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile molecular framework.

The 2-Phenoxypyridine Scaffold: A Privileged Structure

The 2-phenoxypyridine motif is considered a "privileged structure" in drug discovery. As a bioisostere of diaryl ethers, it offers a unique combination of properties. The pyridine ring, a nitrogen-containing heterocycle, can enhance solubility and bioavailability compared to a simple benzene ring.[1] Furthermore, the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure maintains a degree of conformational flexibility, allowing it to adapt to various binding pockets.[1] These characteristics have led to the exploration of 2-phenoxypyridine derivatives in a wide range of applications, from kinase inhibitors in oncology to novel pesticides.[1][2]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution patterns on both the pyridine and the phenoxy rings.

Nucleophilic Aromatic Substitution (SNAr)

A common and versatile method involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with a phenoxide.

General Protocol for SNAr:

-

Starting Materials: A substituted 2-halopyridin-4-amine (e.g., 2-chloro- or 2-bromopyridin-4-amine) and a substituted phenol.

-

Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated, often to temperatures ranging from 80 to 150 °C, for several hours to drive the substitution to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

The causality behind this experimental choice lies in the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions of the ring towards nucleophilic attack. The use of a strong base ensures the formation of the phenoxide, a potent nucleophile required for an efficient reaction.

Synthesis via Aryne Chemistry

An alternative and efficient approach utilizes the in-situ generation of arynes.[3] This method allows for the formation of the phenoxy bond under mild conditions.

Conceptual Workflow for Aryne-based Synthesis:

Caption: Workflow for 2-phenoxypyridine synthesis via aryne chemistry.

This methodology offers an environmentally benign route to a variety of 2-phenoxypyridine compounds with high yields.[3]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully employed in the development of inhibitors for several key protein families, particularly kinases, which are crucial regulators of cellular processes.

Kinase Inhibition in Oncology

c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. Dysregulation of the c-Met signaling pathway is a hallmark of many cancers. A series of 4-phenoxypyridine-based derivatives have been developed as potent c-Met kinase inhibitors.[4]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation of downstream substrates. This blockade of the signaling cascade can induce apoptosis and inhibit the migration of cancer cells.[4]

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) involved in cellular responses to stress, inflammation, and apoptosis. The 2-phenoxypyridine scaffold has been optimized to yield potent JNK inhibitors.[5]

-

Structure-Activity Relationship (SAR): Studies have shown that modifications to the phenoxy and pyridine rings can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance interactions with the kinase hinge region or exploit other binding pockets.[5]

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel and potent PLK4 inhibitors have been developed using a scaffold-hopping strategy from known inhibitors to an aminopyrimidine core, which is structurally related to the this compound core.[6]

Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are analogues of the this compound structure, have been identified as potent inhibitors of Aurora A and B kinases.[7]

Signaling Pathway Inhibition by Kinase Inhibitors:

Caption: Generalized mechanism of action for 2-phenoxypyridine-based kinase inhibitors.

Quantitative Data for Selected Kinase Inhibitors:

| Compound Class | Target Kinase | Key Compound Example | IC₅₀ (nM) | Cell Lines Tested | Reference |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23w | 1.91 | A549, H460, HT-29 | [4] |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23v | 2.31 | Not specified | [4] |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23y | 2.44 | Not specified | [4] |

| Aminopyrimidine Derivatives | PLK4 | Compound 8h | 6.7 | Breast cancer cells | [6] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | Compound 18 | 8.0 (A), 9.2 (B) | Cancer cell lines | [7] |

Other Therapeutic and Agrochemical Applications

The versatility of the 2-phenoxypyridine scaffold extends beyond oncology.

-

Insecticides and Fungicides: Triazone derivatives incorporating a phenoxypyridine motif have demonstrated significant insecticidal activity against aphids and fungicidal activity against various plant pathogens.[8] This highlights the scaffold's utility in agrochemical development.

-

GPR54 Antagonists: G protein-coupled receptor 54 (GPR54) is involved in the regulation of sex hormones. 2-Acylamino-4,6-diphenylpyridines, which are structurally related to the core topic, have been identified as potent GPR54 antagonists, suggesting potential applications in treating hormone-dependent diseases.[9]

-

Anti-inflammatory Agents: Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent anti-inflammatory properties by inhibiting the release of inflammatory mediators like lysozyme, beta-glucuronidase, and TNF-alpha.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.

Key SAR Observations:

-

Substituents on the Phenoxy Ring: The electronic properties of substituents on the phenoxy ring can modulate the compound's interaction with the target protein. For instance, in some kinase inhibitors, electron-donating groups can enhance activity.[1]

-

Substituents on the Pyridine Ring: Modifications to the pyridine ring, especially at positions other than the 2- and 4-positions, can influence selectivity and pharmacokinetic properties.

-

The Amine Group at Position 4: The 4-amino group is often a key interaction point, forming hydrogen bonds with the target protein. Acylation or other modifications of this amine can be used to fine-tune activity and selectivity.[9]

-

Bioisosteric Replacements: Replacing the phenoxy linker with a thiophenoxy group can significantly alter the biological activity, as seen in the development of p56lck inhibitors.[11]

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research is likely to focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of this scaffold against a broader range of diseases, including neurodegenerative and metabolic disorders.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the pharmacokinetic properties of promising lead compounds.

-

Application of Computational Chemistry: Utilizing molecular docking and other in-silico methods to guide the rational design of next-generation derivatives with improved potency and drug-like properties.

References

- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Deep Dive into the Discovery and History of 2-Phenoxypyridin-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenoxypyridin-4-amine core is a heterocyclic motif that has emerged as a cornerstone in modern medicinal chemistry. While the parent molecule itself is primarily recognized as a key synthetic intermediate, its structural framework is integral to a multitude of biologically active compounds, spanning a diverse range of therapeutic targets. This technical guide delves into the probable synthetic origins and rich history of this compound, tracing its evolution from a chemical curiosity to a privileged scaffold in drug discovery. We will explore the fundamental chemical principles underpinning its synthesis, analyze its role in the development of targeted therapies, and provide detailed experimental protocols for its preparation and the synthesis of notable derivatives.

Introduction: The Unseen Importance of a Core Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a paramount objective. The phenoxypyridine moiety, and specifically this compound, represents a quintessential example of such a scaffold. Its unique combination of a flexible ether linkage and a hydrogen-bonding aminopyridine ring system provides a versatile platform for designing molecules with high affinity and selectivity for a range of protein targets. While the history of the parent molecule is not prominently documented, its widespread use in the synthesis of advanced derivatives underscores its fundamental importance to the field. The phenoxypyridine unit is a known bioisostere of diaryl ethers and has been successfully incorporated into molecules with insecticidal, herbicidal, and antifungal activities.[1]

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | ChemScene[2] |

| Molecular Weight | 186.21 g/mol | ChemScene[2] |

| CAS Number | 21203-83-8 | ChemScene[2] |

| Appearance | Solid | N/A |

| LogP | 2.4561 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

The structure of this compound, with its distinct phenoxy and aminopyridine moieties, allows for a variety of intermolecular interactions, a key feature for its role as a versatile scaffold in drug discovery.

A Probable History: Deconstructing the Synthesis of a Core Moiety

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in contemporary databases, its synthesis can be logically deduced from established principles of organic chemistry. The most probable synthetic pathway involves a multi-step sequence, leveraging well-documented reactions.

The Foundational Precursor: 2-Chloro-4-nitropyridine

The likely starting point for the synthesis of this compound is a suitably substituted pyridine ring. A common and logical precursor is 2-chloro-4-nitropyridine. The synthesis of this intermediate often begins with the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position. The N-oxide activates the pyridine ring, facilitating electrophilic nitration. Subsequent deoxygenation of the N-oxide yields 2-chloro-4-nitropyridine.

Formation of the Phenoxy Ether Linkage: Nucleophilic Aromatic Substitution

The introduction of the phenoxy group is likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. This allows for the displacement of the chloride by a phenoxide ion.

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, could also be employed to form the C-O bond between the 2-chloropyridine derivative and phenol.[3]

The Final Transformation: Reduction of the Nitro Group

The final step in the probable synthesis is the reduction of the 4-nitro group to the corresponding 4-amino group. This transformation can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

The following workflow diagram illustrates this probable synthetic pathway:

References

A Spectroscopic Guide to 2-Phenoxypyridin-4-amine: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, the substituted pyridine scaffold is of paramount importance due to its prevalence in pharmacologically active agents.[1] 2-Phenoxypyridin-4-amine (CAS No. 21203-83-8) is a notable example, integrating three key structural motifs: a pyridine core, an amino group, and a phenoxy ether linkage.[2][3][4] This unique combination makes it a valuable building block in medicinal chemistry.[5]

An unambiguous confirmation of the molecular structure of such compounds is the first critical step in any research and development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach moves beyond a simple recitation of data, focusing instead on the causality behind the spectral features and the logical workflow required for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For a polysubstituted aromatic system like this compound, a multi-faceted approach combining 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for unequivocal assignment, a common challenge in the analysis of substituted pyridines.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The electron-donating nature of both the amino (-NH₂) and phenoxy (-OR) groups increases the electron density on the pyridine ring, causing the ring protons to appear at higher fields (further upfield) than in unsubstituted pyridine.[6]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 (Pyridine) | ~7.8 - 8.0 | Doublet (d) | ~5.5 | Adjacent to the ring nitrogen, making it the most deshielded pyridine proton. |

| H-2', H-6' (Phenyl) | ~7.3 - 7.5 | Multiplet (m) | - | Protons on the phenoxy ring ortho to the ether linkage. |

| H-3', H-4', H-5' (Phenyl) | ~7.0 - 7.2 | Multiplet (m) | - | Remaining three protons of the phenoxy ring. |

| H-5 (Pyridine) | ~6.3 - 6.5 | Doublet of Doublets (dd) | ~5.5, ~2.0 | Coupled to both H-6 and H-3. |

| H-3 (Pyridine) | ~6.1 - 6.3 | Doublet (d) | ~2.0 | Meta-coupling to H-5. The most upfield pyridine proton due to ortho/para directing effects. |

| -NH₂ | ~5.8 - 6.2 | Broad Singlet (br s) | - | Chemical shift is variable and depends on concentration and solvent. Exchanges with D₂O. |

Note: These are predicted values based on general principles of substituted pyridines. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. With 11 carbons in the molecule and no molecular symmetry, 11 distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C-2 (Pyridine) | ~164 - 166 | Quaternary carbon attached to the electronegative oxygen; highly deshielded. |

| C-4 (Pyridine) | ~158 - 160 | Quaternary carbon attached to the amino group. |

| C-1' (Phenyl) | ~153 - 155 | Quaternary carbon of the phenyl ring attached to oxygen. |

| C-6 (Pyridine) | ~148 - 150 | CH carbon adjacent to the ring nitrogen. |

| C-2', C-6' (Phenyl) | ~129 - 131 | CH carbons on the phenyl ring. |

| C-4' (Phenyl) | ~124 - 126 | CH carbon on the phenyl ring. |

| C-3', C-5' (Phenyl) | ~120 - 122 | CH carbons on the phenyl ring. |

| C-5 (Pyridine) | ~108 - 110 | CH carbon on the pyridine ring. |

| C-3 (Pyridine) | ~98 - 100 | CH carbon on the pyridine ring, significantly shielded by the two electron-donating groups. |

A Self-Validating Workflow using 2D NMR

To move from prediction to certainty, a logical workflow employing 2D NMR is required. This system is self-validating because the correlations observed in one experiment must be consistent with all others. For instance, an HSQC correlation must align with the HMBC and COSY data for a given proton.

Caption: Logical workflow for NMR-based structure elucidation of substituted pyridines.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[6]

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

-

HSQC: Use a standard gradient-enhanced HSQC (gHSQC) pulse sequence, optimized for a one-bond ¹J(CH) of ~145 Hz.

-

HMBC: Use a standard gradient-enhanced HMBC (gHMBC) pulse sequence, optimized for long-range couplings of 8-10 Hz.[6]

-

-

Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for its primary aromatic amine, aromatic ether, and pyridine ring systems.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Asymmetric & Symmetric) | 3450 - 3250 | Medium, Sharp (2 bands) | Definitive evidence of a primary amine (-NH₂).[7][8][9] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on both the pyridine and phenyl rings. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Confirms the primary amine functional group.[1][7][10] |

| Aromatic C=C & C=N Ring Stretches | 1600 - 1450 | Strong to Medium (multiple bands) | A complex series of bands arising from the vibrations of both aromatic rings.[11] |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Characteristic of the bond between the amino group and the aromatic pyridine ring.[1][7] |

| Asymmetric C-O-C Stretch | 1270 - 1200 | Strong | Ar-O-Ar ether linkage. One of the most prominent peaks in the spectrum.[12] |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Ar-O-Ar ether linkage. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal and anvil after the measurement.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Molecular Ion

The molecular formula of this compound is C₁₁H₁₀N₂O. The expected monoisotopic mass of the molecular ion [M]⁺• is 186.0793 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the elemental composition.

Fragmentation Pathways

Under Electron Impact (EI) ionization, the molecular ion is imparted with excess energy, leading to fragmentation. The fragmentation pattern is a reproducible fingerprint that reflects the weakest bonds and the most stable resulting fragments. The ether linkage is a likely point of initial cleavage.

Caption: Plausible EI fragmentation pathways for this compound.

Table 4: Major Expected Mass Fragments

| m/z | Proposed Fragment | Formula | Notes |

| 186 | Molecular Ion | [C₁₁H₁₀N₂O]⁺• | The parent ion. |

| 93 | 4-aminopyridinium fragment | [C₅H₅N₂]⁺ | Resulting from cleavage of the C-O ether bond with charge retention on the pyridine fragment. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Resulting from cleavage of the C-O ether bond with charge retention on the phenyl fragment. |

| 66 | Pyrrole cation | [C₄H₄N]⁺ | Formed by the characteristic loss of HCN from a pyridine-containing fragment.[13] |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragments.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the amine and ether functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. Ultimately, a combination of 1D and 2D NMR experiments provides the definitive, high-resolution blueprint of the molecular architecture. This comprehensive spectroscopic dataset serves as an essential, verifiable standard for any researcher or drug development professional working with this versatile chemical entity.

References

- 1. tsijournals.com [tsijournals.com]

- 2. chemscene.com [chemscene.com]

- 3. henankerui.lookchem.com [henankerui.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Senior Application Scientist's Guide to the Computational Modeling of 2-Phenoxypyridin-4-amine

Executive Summary

This in-depth technical guide provides a comprehensive framework for the computational modeling of 2-Phenoxypyridin-4-amine, a molecule of interest in medicinal chemistry due to its scaffold's presence in various bioactive compounds.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will progress logically from defining the molecule's intrinsic electronic and structural properties using quantum mechanics, to simulating its dynamic behavior in a solvated environment via molecular dynamics, and finally, to predicting its potential interactions with a relevant biological target through molecular docking. The causality behind each methodological choice is explained, ensuring that each protocol serves as a self-validating system. All procedures are grounded in authoritative literature to uphold the highest standards of scientific integrity.

Foundational Principles: The Molecule and the Modeling Cascade

Characterizing the Subject: this compound

This compound (CAS No. 21203-83-8) is a heterocyclic compound featuring a pyridine ring functionalized with a phenoxy group at position 2 and an amine group at position 4.[2] This arrangement of aromatic systems and hydrogen bond donors/acceptors makes it a compelling scaffold for probing interactions within biological systems. Before any simulation, a thorough understanding of its fundamental physicochemical properties is essential.

| Property | Value | Source |

| CAS Number | 21203-83-8 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |

| LogP (Computed) | 2.45 - 3.04 | [2][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

The Rationale for a Multi-Scale Modeling Approach

A single computational method cannot capture the multifaceted nature of a molecule's behavior from its quantum-electronic level to its complex interactions within a biological milieu. Therefore, we employ a hierarchical and synergistic modeling cascade.[4] This approach ensures that insights from more computationally intensive, higher-accuracy methods (Quantum Mechanics) inform the parameters for more extensive, systems-level simulations (Molecular Dynamics and Docking). This integrated workflow minimizes errors and maximizes the predictive power of the overall study.[5]

Caption: A high-level overview of the integrated computational modeling cascade.

Quantum Chemical Calculations: Defining Intrinsic Properties

Expertise & Rationale

We begin with Quantum Mechanics (QM) to build a robust and physically accurate model of the isolated this compound molecule. Unlike classical methods, QM calculates the electronic structure, providing indispensable data such as optimized geometry, partial atomic charges, and frontier molecular orbitals (HOMO/LUMO).[6] These outputs are not merely descriptive; the partial charges, for instance, are critical for parameterizing the classical force fields used in subsequent MD simulations, directly linking the accuracy of this foundational step to the entire modeling pipeline.[7] Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational efficiency for organic molecules.[6][8]

Protocol: Geometry Optimization and Electronic Analysis

-

Initial Structure Generation: Build the 2D structure of this compound and convert it to a preliminary 3D conformation using software like Avogadro or ChemDraw.

-

Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA). Specify the calculation type as geometry optimization and frequency analysis (Opt Freq).

-

Level of Theory Selection:

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p).

-

Senior Scientist's Insight: The ++ diffuse functions are crucial for accurately describing the lone pairs on nitrogen and oxygen, while the (d,p) polarization functions allow for non-uniform electron density distribution, which is essential for this molecule's aromatic and polar nature.

-

-

Execution and Validation:

-

Run the QM calculation.

-

Trustworthiness Check: Confirm a true energy minimum has been reached by verifying the absence of imaginary frequencies in the output file. A single imaginary frequency indicates a transition state, not a stable conformation.

-

-

Property Extraction:

-

From the optimized geometry, extract key bond lengths and dihedral angles.

-

Calculate the electrostatic potential (ESP) and derive partial atomic charges using a fitting scheme like CHELPG or Merz-Kollman.

-

Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[9]

-

Expected Quantitative Data

| Parameter | Expected Data Type | Significance |

| Total Energy | Hartrees | Indicates the electronic stability of the optimized conformer. |

| Dipole Moment | Debye | Quantifies the molecule's overall polarity. |

| HOMO Energy | eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | eV | Indicator of electronic excitability and kinetic stability. |

Molecular Dynamics Simulation: Capturing Dynamic Behavior

Expertise & Rationale

While QM provides a precise, static image, biological reality is dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of the system's dynamic evolution.[10] This is critical for understanding the conformational flexibility of this compound, its interaction with solvent (water), and identifying low-energy conformations that may be relevant for receptor binding. The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used.[7][11]

Key Concept: Small Molecule Force Fields

A force field is a set of potential energy functions and parameters used to describe the interactions between atoms.[12] For drug-like small molecules, several general-purpose force fields are widely used.

| Force Field | Developer/Family | Strengths | Parameterization Tools |

| GAFF/GAFF2 | AMBER | Excellent compatibility with AMBER protein force fields; widely used. | Antechamber[13] |

| CGenFF | CHARMM | Well-integrated with CHARMM protein force fields; robust parameter generation. | ParamChem[13] |